molecular formula C4H12AuCl3N4-4 B12841206 Trichlorobis(ethylenediamine)gold

Trichlorobis(ethylenediamine)gold

Cat. No.: B12841206
M. Wt: 419.49 g/mol
InChI Key: ZEBQADJVWIXIET-UHFFFAOYSA-K
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Description

Trichlorobis(ethylenediamine)gold(III) trichloride, with the empirical formula [Au(en) 2 ]Cl 3 and CAS Registry Number 15278-22-5, is a coordination complex of gold in the +3 oxidation state . This beige solid possesses a molecular weight of 423.52 g/mol . Gold(III) complexes are of significant scientific interest primarily due to their structural similarity to platinum-based anticancer drugs like cisplatin, featuring a square-planar geometry that enables interactions with biological targets . This structural analogy makes them promising candidates in medicinal chemistry research for developing novel anticancer agents, with studies showing activity against some cisplatin-resistant tumors . The ethylenediamine (en) ligands are classic nitrogen-donor chelators that can help stabilize the gold(III) center against reduction, a key consideration for its reactivity and application in biological media . Beyond biomedical applications, gold complexes serve as versatile catalysts in organic synthesis and industrial processes. Researchers utilize these compounds to explore new catalytic pathways and develop more efficient chemical transformations. Disclaimer: This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption. Handle with appropriate safety precautions.

Properties

Molecular Formula

C4H12AuCl3N4-4

Molecular Weight

419.49 g/mol

IUPAC Name

2-azanidylethylazanide;gold(3+);trichloride

InChI

InChI=1S/2C2H6N2.Au.3ClH/c2*3-1-2-4;;;;/h2*3-4H,1-2H2;;3*1H/q2*-2;+3;;;/p-3

InChI Key

ZEBQADJVWIXIET-UHFFFAOYSA-K

Canonical SMILES

C(C[NH-])[NH-].C(C[NH-])[NH-].[Cl-].[Cl-].[Cl-].[Au+3]

Origin of Product

United States

Synthetic Methodologies and Precursor Utility of Trichlorobis Ethylenediamine Gold

Established Synthetic Routes and Optimization of Reaction Conditions

The synthesis of Trichlorobis(ethylenediamine)gold(III) chloride is a well-documented process in inorganic chemistry. A common and effective method involves the reaction of a gold(III) salt with ethylenediamine (B42938) in an aqueous solution. nih.gov

A typical synthesis begins with dissolving Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) in deionized water. nih.gov To this aqueous gold salt solution, an aqueous solution of ethylenediamine (en) is added. nih.gov The reaction proceeds with the immediate formation of an orange precipitate, which then gradually redissolves as the reaction progresses, resulting in a solution with a pH of approximately 4.3. nih.gov Any trace amounts of undissolved precipitate are removed through filtration. The final product, this compound(III) chloride, is then precipitated from the filtrate by adding ethanol. nih.gov

This procedure is summarized in the table below:

ReactantRoleSolventPrecipitating Agent
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)Gold(III) sourceDeionized WaterEthanol
Ethylenediamine (en)LigandDeionized Water

A summary of the synthetic reactants for this compound(III).

Research has also investigated the thermal properties of this compound, comparing it to related complexes. For instance, this compound(III) chloride demonstrates greater thermal stability than Dichloro(ethylenediamine)gold(III) chloride ([Au(en)Cl₂]Cl). nih.gov This enhanced stability is attributed to the replacement of two chloride ligands with a second, more strongly coordinating ethylenediamine ligand. nih.gov

Utilization as a Cationic Precursor for Supported Gold Catalysts

This compound(III) is notably employed as a cationic gold precursor for creating supported gold catalysts. nih.govacs.org This application is especially relevant for supports that possess a low isoelectric point (IEP), such as silica (B1680970) (SiO₂). nih.gov In such cases, the positively charged gold complex can be effectively deposited onto the support material, which is crucial for preparing active catalysts. nih.govacs.org

Deposition-precipitation (DP) is a widely used and highly effective method for preparing supported gold nanoparticles. acs.org The technique typically involves precipitating a gold species from a solution containing a gold precursor onto a support material suspended in the same solution. abo.fi The pH of the mixture is a critical parameter, as it influences the surface charge of the support and the nature of the gold species in the solution. acs.org

While common precursors like chloroauric acid (HAuCl₄) are often used, the success of the DP method hinges on the interaction between the gold complex and the support. acs.org For supports that are negatively charged under the deposition conditions, a cationic precursor like this compound(III) offers a distinct advantage. The electrostatic attraction between the cationic gold complex [Au(en)₂]³⁺ and the support surface facilitates a high dispersion of the gold species, which is a key factor for achieving high catalytic activity. The use of ammonia (B1221849) in some DP methods can form gold-ammine complexes, further illustrating the principle of using cationic species for effective deposition on certain supports. rsc.org

The use of this compound(III) is a clear example of a cationic adsorption strategy for preparing gold catalysts. nih.govacs.org This approach is particularly advantageous for supports like silica (SiO₂), which have a low isoelectric point and thus carry a negative surface charge over a wide pH range. nih.gov

In this method, the cationic gold complex, [Au(en)₂]³⁺, is electrostatically adsorbed onto the negatively charged silica surface from the aqueous solution. nih.govacs.org This direct adsorption allows for the preparation of highly dispersed Au/SiO₂ catalysts without the need for modifying the support surface. nih.gov This contrasts with the use of anionic precursors like [AuCl₄]⁻, which would require functionalizing the silica surface with positively charged groups to achieve similar adsorption. nih.gov The effectiveness of using this compound(III) for this purpose has been demonstrated in studies by researchers such as Zanella et al. and Dai and Overbury. nih.govacs.org

Comparative Analysis of Precursor Effectiveness in Gold Nanoparticle Synthesis

The choice of precursor is a critical factor that determines the properties and effectiveness of the resulting gold nanoparticles and supported catalysts. A comparison between this compound(III) and other common gold precursors highlights its specific advantages.

The most widely used gold precursor is chloroauric acid (HAuCl₄). acs.org While readily available, it exists as the anionic tetrachloroaurate (B171879) ion, [AuCl₄]⁻, in solution. nih.gov To deposit gold onto a low-IEP support like silica using HAuCl₄, the support surface must first be functionalized to create positive anchoring sites, a step not required when using the cationic [Au(en)₂]Cl₃. nih.gov Therefore, for certain supports, this compound(III) provides a more direct and efficient route to a highly dispersed catalyst. nih.govacs.org

Furthermore, when compared to other ethylenediamine-containing gold complexes, such as [Au(en)Cl₂]Cl, this compound(III) exhibits superior thermal stability. nih.gov This is an important consideration in catalyst preparation, which often includes a high-temperature calcination step to convert the precursor into its active metallic form. acs.org A more stable precursor can lead to better control over the final nanoparticle size and structure during this thermal treatment.

The following table provides a comparative overview of different gold precursors:

PrecursorIonic NatureKey AdvantagesKey Disadvantages
This compound(III) Cationic ([Au(en)₂]³⁺)Direct adsorption on low-IEP supports (e.g., SiO₂); High thermal stability. nih.govnih.govacs.orgLess commonly available than HAuCl₄.
Chloroauric Acid (HAuCl₄) Anionic ([AuCl₄]⁻)Readily available; Widely used in various synthesis methods (e.g., Turkevich, DP). nih.govreseaprojournals.comRequires surface modification for adsorption on low-IEP supports. nih.gov
Dichloro(ethylenediamine)gold(III) Chloride Cationic ([Au(en)Cl₂]⁺)Cationic nature allows for adsorption on negatively charged supports. nih.govLower thermal stability compared to [Au(en)₂]Cl₃. nih.gov

A comparative analysis of common gold precursors used in nanoparticle synthesis.

Advanced Coordination Chemistry of Gold Iii in Bis Ethylenediamine Complexes

Ligand Design and Its Impact on Gold(III) Stability

The stability of gold(III) complexes is a critical factor, particularly for potential therapeutic applications, as they are prone to reduction to Au(I) or Au(0) under physiological conditions. researchgate.netfrontiersin.org The design of the ligand framework plays a pivotal role in mitigating this instability. The use of polydentate ligands, such as ethylenediamine (B42938), is a key strategy to stabilize the gold(III) oxidation state. researchgate.netresearchgate.netfrontiersin.org

The chelate effect, resulting from the coordination of a bidentate ligand like ethylenediamine, significantly enhances the thermodynamic stability of the complex compared to monodentate ligands. msu.edu This increased stability is evident in the electrochemical behavior of gold(III)-ethylenediamine complexes. Cyclic voltammetry studies show that the formal potential of the Au(III)/Au(0) redox couple becomes more negative in the series [AuCl₄]⁻, [Au(en)Cl₂]⁺, and [Au(en)₂]³⁺. nih.govnih.gov This negative shift indicates that the bidentate ethylenediamine ligand stabilizes the Au(III) oxidation state against reduction. nih.gov

Furthermore, the substitution of chloride ligands with a second ethylenediamine ligand to form [Au(en)₂]³⁺ results in a more thermally stable complex compared to [Au(en)Cl₂]⁺. nih.govnih.gov This is attributed to the stronger coordination of the ethylenediamine ligand compared to the chloride ligand. nih.gov The stability of gold(III) complexes can be further modulated by introducing substituents on the ethylenediamine backbone, which can influence the steric and electronic properties of the resulting complex. researchgate.net

ComplexAu(III)/Au(0) Reduction Potential (V)Thermal Stability
[AuCl₄]⁻0.410-
[Au(en)Cl₂]⁺0.140Less stable
[Au(en)₂]³⁺-0.290More stable

Ligand Substitution Kinetics and Mechanistic Pathways

The study of ligand substitution reactions in square-planar d⁸ metal complexes, such as those of gold(III), provides fundamental insights into their reactivity. These reactions are crucial for understanding how these complexes might interact with biological targets.

Studies on the Lability of Coordinated Ligands

The lability of ligands in gold(III) complexes is a key determinant of their reactivity. In complexes like [Au(en)Cl₂]⁺, the chloride ligands are relatively labile and can be displaced by various nucleophiles. nih.gov The ethylenediamine ligand, being a chelating ligand, is significantly less labile. However, its displacement can occur, typically in a stepwise manner. rsc.orgrsc.org

The displacement of the ethylenediamine ligand from [Au(en)Cl₂]⁺ in an acidic medium occurs in two stages. rsc.org First, an equilibrium is established where the chelate ring opens, resulting in a singly-coordinated ethylenediamine ligand. rsc.org This is followed by the displacement of the now protonated, half-detached ligand from the gold center. rsc.org The rate of this displacement is influenced by factors such as the concentration of the entering nucleophile and the acidity of the medium. rsc.orgrsc.org

Hydrolytic Behavior of Gold(III)-Ethylenediamine Complexes

The hydrolytic stability of gold(III) complexes is a critical parameter, especially in aqueous biological environments. Gold(III)-ethylenediamine complexes exhibit a degree of hydrolytic instability. For instance, the [Au(en)Cl₂]⁺ complex undergoes hydrolysis at a pH greater than 2.5-3.0. researchgate.netnih.gov This hydrolysis can lead to the formation of hydroxo species and, under certain conditions, precipitation. researchgate.net The presence of chloride ions in the solution can suppress this hydrolysis to some extent. rsc.org

Influence of Chelation on Reaction Rates and Stereochemistry

Chelation has a profound impact on both the rate and stereochemistry of ligand substitution reactions. The chelate effect not only enhances thermodynamic stability but also influences the kinetics of substitution. The displacement of a chelating ligand like ethylenediamine is generally a slower process compared to the substitution of two analogous monodentate ligands. journals.co.za

Comparative Coordination Properties with Related Gold(III) and Platinum(II) Systems

Gold(III) and platinum(II) complexes are isoelectronic and often isostructural, both typically adopting a square-planar geometry. nih.gov This similarity has prompted comparative studies to understand their relative reactivity and potential as therapeutic agents.

A key difference lies in their kinetic lability. Gold(III) complexes are generally much more reactive than their platinum(II) counterparts. nih.govkg.ac.rs For instance, the substitution reactions of [Au(en)Cl₂]⁺ with N-donor nucleophiles are significantly faster than those of analogous Pt(II) complexes. nih.gov This higher reactivity of gold(III) is attributed to the greater electrophilicity of the Au(III) center.

While both Au(III) and Pt(II) complexes can interact with biological molecules, the nature and speed of these interactions differ. The faster ligand substitution rates of gold(III) complexes could lead to different biological targets and mechanisms of action compared to platinum(II) drugs. researchgate.net

Furthermore, within gold(III) complexes themselves, the nature of the chelating ligand influences reactivity. For example, the [Au(bipy)Cl₂]⁺ complex (where bipy is 2,2'-bipyridine) is more reactive than the [Au(dach)Cl₂]⁺ complex (where dach is (1R,2R)-1,2-diaminocyclohexane). rsc.org This highlights the subtle but significant role that the ligand framework plays in tuning the electronic and steric properties of the metal center.

Spectroscopic and Crystallographic Characterization of Trichlorobis Ethylenediamine Gold

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei in a molecule, providing valuable insights into the structure and dynamics of Trichlorobis(ethylenediamine)gold in solution.

The NMR spectra of this compound are characterized by signals from the protons, carbons, and nitrogens of the ethylenediamine (B42938) ligands. While specific data for [Au(en)₂Cl₂]Cl is not extensively reported, data from the closely related [Au(en)₂]Cl₃ complex offers significant insights. In a study of [Au(en)₂]Cl₃, the solution ¹³C NMR spectrum was reported, and solid-state ¹³C and ¹⁵N NMR have also been utilized to characterize these types of complexes nih.gov.

For the related complex [Au(en)Cl₂]Cl·2H₂O, the ¹H NMR spectrum in D₂O shows a signal at 3.30 ppm nih.gov. The protons of the ethylenediamine ligands in [Au(en)₂Cl₂]Cl are expected to exhibit characteristic shifts due to coordination with the gold(III) center.

Solid-state ¹⁵N NMR spectroscopy has been shown to be particularly informative regarding the gold-nitrogen bond strength in related gold(III)-alkyldiamine complexes researchgate.net. The chemical shift difference between the free and coordinated ethylenediamine ligand is indicative of the strength of the Au-N bond researchgate.net. For a series of [Au(alkyldiamine)Cl₂]Cl complexes, the solid-state ¹⁵N NMR data revealed that the nature of the alkyldiamine ligand influences the Au-N bond strength researchgate.net.

Table 1: Representative NMR Data for Gold(III)-Ethylenediamine Complexes

NucleusComplexChemical Shift (ppm)Reference
¹H[Au(en)Cl₂]Cl·2H₂O3.30 (in D₂O) nih.gov
¹³C[Au(en)₂]Cl₃Solution spectrum reported nih.gov
¹⁵N[Au(en)₂]Cl₃Solid-state spectrum reported nih.gov

This table presents data from closely related compounds to infer the spectroscopic properties of this compound.

The stability of gold(III)-ethylenediamine complexes in solution is a critical factor influencing their spectroscopic characterization and reactivity. Hydrolysis can occur, particularly at higher pH values. For instance, the [Au(en)Cl₂]⁺ complex undergoes hydrolysis in aqueous solution above a pD of approximately 2.5, as evidenced by changes in its ¹H NMR spectrum nih.gov. At a pD of 1.4, the ethylenediamine chemical shift is observed at 3.28 ppm, which is assigned to the [Au(en)Cl₂]⁺ species. As the pD increases to 3.4, a new resonance appears at 3.30 ppm, and the intensity of the initial peak decreases significantly, suggesting the formation of hydroxo species such as [Au(en)(OH)Cl]⁺ or [Au(en)(OH)₂]⁺ nih.gov.

The chelation of the two ethylenediamine ligands in this compound confers significant stability to the complex. The bidentate nature of the ethylenediamine ligands helps to stabilize the gold(III) oxidation state against reduction nih.gov. This inherent stability allows for detailed solution-state NMR studies, provided the pH is controlled to prevent hydrolysis.

Vibrational Spectroscopy (Infrared and Raman) for Structural Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of the molecular vibrations within this compound, allowing for the assignment of key structural features.

The Far-IR spectrum is particularly useful for identifying the stretching vibrations of the gold-nitrogen (Au-N) and gold-halogen (Au-Cl) bonds. In a study of [Au(en)₂]Cl₃, the stability of the Au-N bonds was investigated using Far-IR spectroscopy nih.gov. For related [Au(alkyldiamine)Cl₂]Cl complexes, the Au-N stretching frequencies are indicative of the coordination strength researchgate.net.

The crystal structure of [Au(en)₂Cl₂]Cl reveals a square bipyramidal geometry, with the two chloride ions situated in the apical positions nih.gov. These apical Au-Cl bonds are expected to have distinct stretching frequencies compared to equatorial Au-Cl bonds found in other gold(III) complexes. The vibrational modes associated with these bonds are crucial for confirming the coordination environment of the gold center.

Table 2: Representative Far-IR Data for Gold(III)-Diamine Complexes

Complexν(Au-N) (cm⁻¹)ν(Au-Cl) (cm⁻¹)Reference
[Au(en)₂]Cl₃ReportedNot Applicable nih.gov
[Au(alkyldiamine)Cl₂]ClReportedReported researchgate.net

This table presents data from closely related compounds to infer the vibrational properties of this compound.

When ethylenediamine acts as a chelating ligand, it typically adopts a gauche conformation. This puckered conformation is more stable than the eclipsed cis conformation. For tris(ethylenediamine) complexes, different combinations of the gauche conformations of the three chelate rings can lead to various isomers e-bookshelf.de. In the case of this compound, the two ethylenediamine ligands are expected to adopt the gauche conformation, leading to a stable five-membered chelate ring. The vibrational spectra can, in some cases, distinguish between different conformers based on the number of active IR or Raman bands e-bookshelf.de.

Electronic Absorption Spectroscopy for d-d Transitions and Charge Transfer Bands

Electronic absorption spectroscopy (UV-Vis) provides information about the electronic structure of this compound by probing the transitions between electronic energy levels. The spectra of gold(III) complexes are typically characterized by both d-d transitions and more intense charge-transfer bands aip.org.

For d⁸ metal ions like Au(III) in a square-planar or distorted octahedral environment, d-d transitions are electronic transitions between the d-orbitals of the metal center. These transitions are formally Laporte-forbidden and thus generally have low molar absorptivities.

More prominent in the UV-Vis spectra of gold(III) complexes are the ligand-to-metal charge-transfer (LMCT) bands. These involve the excitation of an electron from an orbital that is primarily ligand in character (e.g., from the p-orbitals of the chloride or nitrogen donors) to a d-orbital of the gold(III) center aip.org. These transitions are typically intense. In tetrahalo gold(III) complexes, two main charge-transfer bands are observed in the ultraviolet region, assigned to pσ → d(x²-y²) and pπ → d(x²-y²) transitions aip.org. The ethylenediamine complexes of Au(III) also exhibit notable charge-transfer phenomena aip.org.

The electrochemical properties of gold(III)-ethylenediamine complexes show that the formal potential of the Au(III)/Au(0) couple becomes more negative as chloride ligands are replaced by ethylenediamine. The reduction potential shifts in the order: [AuCl₄]⁻ > [Au(en)Cl₂]⁺ > [Au(en)₂]³⁺, indicating that the ethylenediamine ligands stabilize the Au(III) oxidation state nih.gov. This stabilization is a reflection of the electronic effects of the ligands, which are also manifested in the electronic absorption spectra.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

The analysis confirms that the gold(III) center is coordinated by two ethylenediamine (en) ligands and two chloride ions, with a third chloride ion acting as a counter-ion. srce.hr This arrangement leads to a complex cationic species, [Au(en)₂Cl₂]⁺, and a chloride anion, Cl⁻.

The coordination geometry of the gold(III) ion in [Au(en)₂Cl₂]Cl is described as a square bipyramidal or a tetragonally distorted octahedron. nih.govnih.gov The equatorial plane is formed by the four nitrogen atoms from the two bidentate ethylenediamine ligands, which create a square planar arrangement around the central gold atom. srce.hr The two chloride ions occupy the axial positions, situated above and below this equatorial plane. nih.gov This coordination environment is common for gold(III) complexes, which are isoelectronic and often isostructural with platinum(II) complexes. nih.govsrce.hr

Detailed analysis of the bond lengths and angles within the coordination sphere reveals the specifics of the distorted octahedral geometry. The four Au-N bonds in the equatorial plane are characteristic of gold(III)-amine complexes. In the closely related compound, dichloro(ethylenediamine)gold(III) nitrate, the Au-N bond lengths are approximately 2.03 Å. nih.govresearchgate.net The key feature of the [Au(en)₂Cl₂]⁺ cation is the long axial Au-Cl bonds. These bonds are significantly elongated compared to equatorial Au-Cl bonds found in other gold(III) complexes. For instance, in a similar gold(III) complex containing a triamine ligand, the axial Au-Cl distances were found to be 3.12 Å and 3.18 Å. srce.hr This elongation is indicative of a weaker interaction between the gold center and the axial chloride ligands, a characteristic of the tetragonally distorted octahedral geometry. Specific bond angles for [Au(en)₂Cl₂]Cl are not detailed in the available literature, but the geometry is understood to be a slightly distorted octahedron. nih.gov

The supramolecular assembly of [Au(en)₂Cl₂]Cl in the solid state is governed by intermolecular interactions, primarily hydrogen bonding. In analogous structures like dichloro(ethylenediamine)gold(III) nitrate, extensive charge-assisted hydrogen bonds of the type N-H···O and C-H···O/Cl are observed. nih.govnih.gov These interactions link the complex cations and counter-anions into a three-dimensional network. nih.gov For [Au(en)₂Cl₂]Cl, the amine groups of the ethylenediamine ligands are hydrogen bond donors, while the chloride counter-ion and potentially the coordinated axial chlorides can act as hydrogen bond acceptors. These N-H···Cl hydrogen bonds would play a crucial role in stabilizing the crystal packing, connecting the individual complex units into a well-ordered supramolecular architecture.

Electrochemical Investigations of Gold Iii Ethylenediamine Systems

Determination of Formal Redox Potentials for Au(III)/Au(0) Couples

The formal redox potential of a gold(III) complex is a key indicator of its thermodynamic stability towards reduction. Studies have shown that the ligand environment surrounding the Au(III) center significantly influences this potential. For gold(III)-ethylenediamine systems, a clear trend is observed where the formal potential of the Au(III)/Au(0) couple becomes progressively more negative as chloride ligands are substituted by bidentate ethylenediamine (B42938) (en) ligands. nih.govnih.gov This negative shift signifies that more energy is required to reduce the gold center, indicating an increase in the stability of the Au(III) oxidation state. nih.gov

The reduction potentials for the series of complexes from tetrachloroaurate(III) to the bis(ethylenediamine)gold(III) cation demonstrate this trend clearly. The original reduction peak potential (Ep) shifts in the order: [AuCl₄]⁻ (0.410 V) > [Au(en)Cl₂]⁺ (0.140 V) > [Au(en)₂]³⁺ (−0.290 V) when measured in a 0.40 M NaCl aqueous solution. nih.gov This trend highlights the stabilizing effect of the chelating ethylenediamine ligands on the gold(III) center. nih.govresearchgate.net For comparison, the standard reduction potential for the simple aqueous Au³⁺/Au(s) couple is approximately +1.52 V. libretexts.org

Gold(III) ComplexReduction Peak Potential (Ep) vs. Ag/AgCl
[AuCl₄]⁻0.410 V
[Au(en)Cl₂]⁺0.140 V
[Au(en)₂]³⁺-0.290 V

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) has been instrumental in probing the electrochemical behavior of gold(III)-ethylenediamine complexes. nih.gov In typical CV studies conducted with a glassy carbon electrode in aqueous solutions, these complexes display a distinct, irreversible reduction wave. nih.gov The irreversibility of the electron transfer process is confirmed by the observation that the peak potential (Eₚ) shifts with the scan rate (ν), being directly proportional to the logarithm of the scan rate (log(ν)). nih.gov

ParameterObservation/FindingIndication
Reduction ProcessSingle, distinct reduction peak observed. nih.govDirect reduction from Au(III) to Au(0).
Peak Current (Ip) vs. Scan Rate (ν)Ip increases linearly with ν1/2. nih.govThe process is diffusion-controlled.
Peak Potential (Ep) vs. Scan Rate (ν)Ep is proportional to log(ν). nih.govThe reduction is electrochemically irreversible.
Intermediate SpeciesNo intermediate Au(I) complexes detected. nih.govThe ethylenediamine ligand does not stabilize the Au(I) state.

Correlation of Electrochemical Behavior with Ligand Environment and Stability

A strong correlation exists between the electrochemical properties of gold(III)-ethylenediamine complexes and their structural and thermodynamic stability. The progressive negative shift in the reduction potential from [AuCl₄]⁻ to [Au(en)₂]³⁺ is direct electrochemical evidence that the bidentate ethylenediamine ligand stabilizes the Au(III) oxidation state against reduction. nih.govnih.gov

Each replacement of two chloride ligands with one chelating ethylenediamine ligand enhances the stability of the complex. nih.gov This increased stability is not only reflected in the more negative reduction potential but also in other physicochemical properties. For instance, thermogravimetric analysis shows that the ethylenediamine and chlorine are lost at a higher temperature in [Au(en)₂]Cl₃ compared to [Au(en)Cl₂]Cl, which is attributed to the stronger coordination of the ethylenediamine ligand. nih.gov

Computational Chemistry and Theoretical Modeling of Trichlorobis Ethylenediamine Gold

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a standard method for investigating the geometric and electronic properties of transition metal complexes. aps.orgkg.ac.rs For gold(III) complexes containing ethylenediamine (B42938) ligands, DFT calculations are instrumental in predicting their structure and understanding the nature of the gold-ligand bonds.

Geometry optimization for gold(III) complexes with alkyl-substituted diamine ligands, including the ethylenediamine complex [Au(en)Cl₂]Cl, has been successfully performed using DFT at the B3LYP level of theory with the LanL2DZ basis set. researchgate.net These calculations provide optimized structures that can be compared with experimental data, such as X-ray crystallography. For instance, the crystal structure of the related complex, [Au(en)Cl₂]Cl·2H₂O, reveals a square planar geometry around the Au(III) center. nih.govnih.gov The experimentally determined Au-N bond lengths are approximately 2.03 Å, and the Au-Cl bond lengths are around 2.28 Å. nih.govnih.gov DFT-optimized geometries for similar gold(III) complexes generally show good agreement with such experimental values, validating the chosen computational methodology. researchgate.netrsc.org

Relativistic effects are significant for heavy elements like gold, and their inclusion in DFT calculations, often through methods like the Zero Order Relativistic Approximation (ZORA), is crucial for accurately predicting molecular properties. kg.ac.rs

Table 1: Comparison of Experimental and Theoretical Structural Parameters for [Au(en)Cl₂]⁺

Parameter Experimental (X-ray) Value (Å) nih.govnih.gov Theoretical (DFT) Note
Au-N Bond Length 2.03 DFT calculations on similar Au(III)-diamine complexes show good agreement with experimental bond lengths. researchgate.net
Au-Cl Bond Length ~2.28 Optimized geometries predict bond lengths consistent with crystallographic data. researchgate.netresearchgate.net
Geometry Square Planar DFT optimizations confirm the square planar coordination around the Au(III) center. researchgate.net

Note: Theoretical values are based on studies of [Au(alkyldiamine)Cl₂]Cl complexes. researchgate.net

Molecular orbital (MO) analysis provides a detailed picture of the bonding interactions within a molecule. In gold(III) complexes, the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are of particular interest as they govern the molecule's reactivity and electronic properties. For gold complexes, the HOMO often has significant contributions from the gold 5d orbitals and ligand-based orbitals, while the LUMO can be centered on the metal or the ligands. rsc.orgresearchgate.net

Theoretical methods can predict various spectroscopic parameters, which can then be compared with experimental spectra for validation. Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) of transition metal complexes. nih.gov For gold(III)-diamine complexes, TD-DFT can help assign the observed absorption bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) or d-d transitions. researchgate.net

Calculations of vibrational frequencies using DFT are also valuable. The predicted infrared (IR) spectra can be compared with experimental Far-IR data to confirm the coordination environment and the stability of the complex. researchgate.net For instance, theoretical calculations on gold(I) carbonyl complexes have been used to interpret the C-O stretching frequency in IR spectra, providing insight into the nature of the gold-carbonyl bond. beilstein-journals.org Similar approaches can be applied to the vibrational modes of the ethylenediamine and chloride ligands in Trichlorobis(ethylenediamine)gold.

Ab Initio and Molecular Dynamics Simulations for Reactivity Insights

While DFT provides information on static structures, ab initio molecular dynamics (AIMD) simulations allow for the study of the dynamic behavior of molecules and their reactivity over time. jics.org.braps.org AIMD simulations can model the vibrations of the complex, the influence of solvent molecules, and the initial steps of chemical reactions. jics.org.brrsc.org For gold(III) complexes, AIMD can provide insights into their stability in solution and their interactions with biological targets. rsc.orgchemrxiv.org

For example, AIMD simulations have been used to study the effect of water solvation on the reactivity of other metal complexes at interfaces, revealing how the solvent network can influence reaction barriers. chemrxiv.org A key aspect of the reactivity of gold(III) complexes is their potential for reduction to Au(I) or Au(0). frontiersin.org Computational studies on the reduction of Au(III) complexes by amino acids have shown that chelation by polydentate amine ligands, such as ethylenediamine, can make the complex more resistant to reduction. researchgate.net This reluctance to undergo redox processes is attributed to the chelate effect, where the geometry imposed by the chelating ligand hinders the structural changes required for reduction. researchgate.net

Mechanistic Modeling of Ligand Exchange and Catalytic Processes

The substitution of ligands is a fundamental reaction for gold(III) complexes and is often the first step in their catalytic cycles or biological interactions. Computational modeling can elucidate the mechanisms of these ligand exchange reactions. For square-planar d⁸ complexes like this compound, ligand substitution typically proceeds through an associative mechanism involving a five-coordinate transition state, often with a trigonal bipyramidal (TBP) geometry. nih.govacs.org

DFT calculations have been used to model the energetics of these pathways. For instance, the hydrolysis of Au(III) complexes, a form of ligand exchange where a chloride ligand is replaced by a water or hydroxide (B78521) group, has been shown to proceed via a pentacoordinated TBP transition state. nih.gov The presence of bulky or electron-donating groups on the ligands can influence the energy barrier for forming this transition state due to steric hindrance and electronic effects, thereby affecting the reaction rate. frontiersin.org The modeling of ligand exchange on gold nanoclusters, though a different system, also relies on DFT to understand the reaction pathways and the influence of ligand structure on exchange kinetics. nih.govnih.gov

While this compound itself is not a primary catalyst, gold(III) species are intermediates in various catalytic processes. uea.ac.uk Mechanistic modeling helps to understand how the ligands influence the stability and reactivity of these intermediates. For example, the chelation by ethylenediamine stabilizes the Au(III) oxidation state, which can be a crucial factor in catalytic cycles that involve Au(I)/Au(III) redox steps. researchgate.netrug.nl

Thermodynamics of Complex Formation and Hydrolysis

The stability of this compound in solution is a critical aspect of its chemistry. Quantum chemical methods can be employed to calculate the thermodynamic parameters associated with its formation and subsequent reactions, such as hydrolysis. nih.gov Gold(III) is known to form very stable complexes with chelating ligands like ethylenediamine. mdpi.com The chelate effect, where a bidentate ligand like ethylenediamine forms a more stable complex than two equivalent monodentate ligands, is a key thermodynamic principle. Molecular dynamics simulations have been used to model and reproduce the chelate effect for transition metal ions with ethylenediamine. msu.edu

The hydrolysis of gold(III)-chloro complexes is a thermodynamically important process in aqueous solution. nih.govfrontiersin.org Experimental studies on [Au(en)Cl₂]⁺ show that it undergoes hydrolysis at a pH above 2.5-3.0. nih.govnih.gov DFT calculations, often combined with a continuum solvation model (like CPCM or SMD), can be used to compute the free energy changes (ΔG) for the stepwise replacement of chloride ligands with water or hydroxide ions. nih.govnih.gov Studies on similar Au(III) complexes show that the second hydrolysis step can be kinetically more favorable than the first. nih.gov The calculated stability constants and reaction thermodynamics provide a quantitative measure of the species present in solution under different conditions. nih.govacs.org

Table 2: Key Computational Methodologies and Their Applications

Computational Method Application to this compound Relevant Findings from Similar Systems
DFT Geometry Optimization Predicts the square-planar structure, bond lengths, and angles. Good agreement with X-ray data for [Au(en)Cl₂]⁺. researchgate.netnih.gov
TD-DFT Predicts UV-Vis spectra and assigns electronic transitions. Used to analyze spectra of various gold complexes. researchgate.netnih.gov
NBO/MO Analysis Determines charge distribution and visualizes frontier orbitals (HOMO/LUMO). Shows charge delocalization and identifies orbitals involved in bonding. researchgate.netnih.gov
Ab Initio Molecular Dynamics Simulates dynamic behavior, stability in solution, and initial reaction steps. Elucidates the role of solvent and predicts reactivity pathways. researchgate.netchemrxiv.org
DFT Mechanistic Modeling Investigates ligand exchange and hydrolysis pathways via transition states. Confirms associative mechanisms with pentacoordinated TBP transition states. nih.govacs.org

| Thermodynamic Calculations | Computes free energies for complex formation and hydrolysis reactions. | Quantifies the stability of Au(III)-diamine complexes and predicts hydrolysis products. nih.govnih.gov |

Research Applications of Trichlorobis Ethylenediamine Gold in Advanced Materials and Catalysis

Design and Synthesis of Supported Gold Nanoparticles for Heterogeneous Catalysis

The unique properties of trichlorobis(ethylenediamine)gold make it an excellent precursor for creating supported gold nanoparticles, which are crucial for various catalytic processes.

Supported gold nanoparticles are renowned for their exceptional catalytic activity in low-temperature CO oxidation, a critical reaction for applications such as air purification and automotive exhaust treatment. acs.orgfrontiersin.org The choice of precursor is vital in the synthesis of these catalysts. This compound serves as a cationic precursor, which is particularly effective for deposition onto supports with low isoelectric points, such as silica (B1680970) (SiO₂). acs.orgnih.gov

The cationic absorption method using [Au(en)₂]Cl₃ has been successfully employed to prepare Au/SiO₂ catalysts. acs.orgnih.gov This approach allows for strong interactions between the cationic gold complex and the support surface. Subsequent thermal treatment, or calcination, decomposes the complex to form well-dispersed gold nanoparticles on the support. frontiersin.org The resulting catalysts have demonstrated high efficiency, achieving over 95% CO conversion at room temperature (25°C). The size of the gold nanoparticles is a critical factor, with smaller particles (typically 2-5 nm) exhibiting the highest catalytic activity. pnnl.gov

Table 1: Comparison of Gold Precursors for CO Oxidation Catalyst Synthesis

Precursor Support Synthesis Method Key Findings
This compound ([Au(en)₂]Cl₃) SiO₂ Cationic Adsorption Effective for supports with low isoelectric points; leads to highly active catalysts. acs.orgnih.gov
Chloroauric acid (HAuCl₄) TiO₂, Fe₂O₃, Al₂O₃ Deposition-Precipitation Widely used; activity is highly dependent on pH control during synthesis. acs.orgnih.gov
Gold-phosphine complexes Various hydroxides Grafting Good for achieving high dispersion due to thermal decomposition properties. frontiersin.org

Single-atom catalysts (SACs) represent the ultimate in catalyst efficiency, with individual metal atoms dispersed on a support. magtech.com.cnnih.gov This configuration maximizes atom utilization and can lead to unique catalytic properties. researchgate.net The synthesis of SACs often involves the adsorption of a metal precursor onto a support, followed by a thermal treatment. nso-journal.org

The cationic nature of the [Au(en)₂]³⁺ complex makes it a suitable precursor for creating gold SACs. nih.gov By carefully controlling the loading of the precursor on the support material, it is possible to achieve atomically dispersed gold sites. nso-journal.org These SACs have shown exceptional activity in various reactions, including oxidation and hydrogenation. nih.govresearchgate.net For instance, atomically dispersed gold on supports like ceria (CeO₂) and zirconia (ZrO₂) has demonstrated high selectivity and conversion rates in reactions like the selective hydrogenation of 1,3-butadiene. nso-journal.org The strong interaction between the single gold atoms and the support is crucial for their stability and catalytic performance. researchgate.net

Understanding the catalytic mechanism at a molecular level is essential for designing more efficient catalysts. The analysis of the precursor, such as this compound, can provide valuable insights into the formation of the active catalytic species and their role in the reaction cycle.

Studies on the decomposition of gold precursors reveal how the final gold nanoparticles or single atoms are formed and interact with the support. frontiersin.org For CO oxidation, it is understood that the interface between the gold nanoparticle and the oxide support often constitutes the active site. acs.org In situ studies have shown that small gold clusters can undergo dynamic structural changes under reaction conditions, which may be key to their high catalytic activity. pnnl.gov The choice of precursor influences the initial dispersion and interaction with the support, which in turn affects the dynamic behavior and ultimate catalytic performance of the gold species. acs.orgpnnl.gov By correlating the properties of the precursor with the final catalyst structure and activity, researchers can better understand the factors that govern the catalytic cycle.

Development of Nanostructured Materials

Beyond catalysis, this compound is a valuable building block for creating sophisticated nanostructured materials with tailored properties.

Template-directed synthesis is a powerful method for controlling the size, shape, and assembly of nanoparticles. nist.govresearchgate.net DNA, with its programmable structure, has emerged as an excellent template for organizing nanoparticles into complex architectures. espci.friastate.edu

The trivalent cation, bis(ethylenediamine)gold(III), can interact with the negatively charged phosphate (B84403) backbone of DNA, causing the DNA to condense into well-defined toroidal structures. nih.gov These DNA toroids, with diameters around 44 nm, can then serve as robust templates for the formation of gold nanomaterials. nih.gov By reducing the gold(III) ions within these templates, it is possible to create toroids coated with small gold particles (<10 nm) or even continuous gold nanostructures, depending on the reaction conditions. nih.gov This method provides a high degree of control over the final nanostructure, opening up possibilities for applications in areas like plasmonics and nanoelectronics. espci.fr

Table 2: DNA-Templated Gold Nanostructure Synthesis

Gold Precursor DNA Source Resulting Nanostructure Size/Dimensions
Bis(ethylenediamine)gold(III) Calf thymus DNA Toroids coated with Au nanoparticles or continuous Au structures Toroid diameter: ~44 nm; Au particle size: <10 nm nih.gov
HAuCl₄ Generic DNA Near-spherical Au nanoparticles embedded in a DNA matrix 45-80 nm mdpi.comnih.gov

The recovery of gold from electronic waste (e-waste) and industrial effluents is of significant economic and environmental importance. researchgate.netmdpi.com Hydrometallurgical processes, which involve leaching gold into an aqueous solution, are commonly employed. dntb.gov.ua Subsequently, selective adsorption is used to recover the gold from the leach liquor.

Ethylenediamine-based ligands and materials have shown promise in this area. The strong complexation between ethylenediamine (B42938) and copper(II) ions can be advantageous in thiosulfate (B1220275) leaching systems, a more environmentally friendly alternative to cyanide. mdpi.com Furthermore, adsorbents modified with ethylenediamine have been developed for the selective recovery of gold(III) ions from acidic solutions. researchgate.netmdpi.com For example, a persimmon tannin adsorbent modified with ethylenediamine showed a gradual decrease in gold uptake as the hydrochloric acid concentration increased, indicating the influence of solution chemistry on the adsorption process. mdpi.com These strategies highlight the potential of ethylenediamine-based chemistry in developing sustainable methods for gold recycling. researchgate.net

Interdisciplinary Research Perspectives and Future Avenues

Chemical Interactions with Biological Analogues (e.g., Guanosine (B1672433) 5'-Monophosphate) in Model Systems

The interaction of gold(III) complexes with biological molecules is a significant area of investigation, drawing parallels to the mechanisms of platinum-based therapeutic agents. nih.gov Gold(III) centers are generally isoelectronic with platinum(II), suggesting they might exhibit similar biological activities. nih.gov However, the stability of gold(III) complexes in aqueous solutions is a critical factor influencing their interaction with biomolecules. nih.gov

Research on the interactions between gold(III)-ethylenediamine complexes and Guanosine 5'-monophosphate (5'-GMP), a fundamental building block of RNA, provides crucial insights. Studies using Nuclear Magnetic Resonance (NMR) have revealed that the related complex, Dichloro(ethylenediamine)gold(III) chloride, [Au(en)Cl₂]Cl, binds to the N7 position of 5'-GMP in a 1:1 molar ratio in aqueous solution. nih.gov This interaction, however, is not considered highly stable. nih.gov The coordination is also sensitive to pH; the [Au(en)Cl₂]⁺ complex undergoes hydrolysis at a pD above approximately 2.5, which prevents coordination at the N1 position of the guanosine base. nih.govnih.gov

In contrast, Trichlorobis(ethylenediamine)gold(III), [Au(en)₂]Cl₃, does not exhibit direct coordination with 5'-GMP. nih.govnih.gov The two bidentate ethylenediamine (B42938) (en) ligands are strongly coordinated to the gold(III) center, making it coordinatively saturated and resistant to displacement by 5'-GMP. nih.gov While direct bonding is not observed, the possibility of hydrogen bonding between the amine protons of the ethylenediamine ligands and the phosphate (B84403) or other sites on the 5'-GMP molecule cannot be entirely dismissed. nih.gov

Interaction Summary of Gold(III)-Ethylenediamine Complexes with 5'-GMP

Gold(III) ComplexInteraction with 5'-GMPKey FindingsCitation
[Au(en)Cl₂]⁺Direct coordinationBinds to the N7 position of the guanine (B1146940) base. The complex is subject to hydrolysis at pH > 2.5, preventing N1 coordination. nih.govnih.gov
[Au(en)₂]³⁺ (from this compound)No direct coordination observedThe two ethylenediamine ligands bind strongly, preventing displacement by 5'-GMP. Hydrogen bonding remains a possibility. nih.govnih.gov

Exploration of Novel Ligand Architectures for Gold(III) Stabilization

A primary challenge in the development of gold(III) chemistry is the inherent instability of the Au(III) oxidation state, which is prone to reduction. nih.gov Consequently, a major focus of current research is the design of innovative ligand architectures that can effectively stabilize the gold(III) center. Strategies often involve the use of multidentate and strong σ-donor ligands to create robust coordination environments. nih.govacs.org

Several classes of advanced ligands have been developed to achieve this stabilization:

Pincer Ligands: A novel class of (P^N^C) pincer ligands has been shown to stabilize otherwise elusive gold(III) species, enabling the synthesis of stable hydroxo, formate, and hydride complexes. acs.org The strong bonding imparted by these ligands enhances the stability of the gold center. acs.org

Cyclometalated and Conformationally Restricted Ligands: Cyclometalation, the formation of a metal-carbon bond within a chelate ring, is a common and effective strategy. nih.gov Using sterically constrained diamine ligands, such as those with a norbornane (B1196662) backbone, can impart significant electrochemical stability to the Au(III) center, tuning its redox behavior for better performance under physiological conditions. nih.gov

Amino-Thiolate Ligands: Bidentate amino-thiolate ligands have been used to synthesize very stable gold(III) complexes. acs.org These compounds can serve as precursors for creating more complex polynuclear species. acs.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donor ligands that have proven highly effective in stabilizing various metal centers, including gold(III). mdpi.com The steric bulk of the NHC ligand can also play a crucial role in the reactivity and final structure of the complex. mdpi.com

Modern Ligand Strategies for Gold(III) Stabilization

Ligand StrategyDescriptionExample Ligand TypeCitation
Pincer LigandsTridentate ligands that bind to the metal center in a pincer-like fashion, enhancing stability.(P^N^C) frameworks acs.org
CyclometalationFormation of a highly stable metallacycle involving a direct gold-carbon bond.[C^N] ligands with diamine backbones nih.gov
Bidentate ChelatorsLigands that form two bonds to the metal center, often with a combination of donor atoms.Amino-thiolate ligands acs.org
Strong σ-DonorsLigands that form a very strong single bond to the metal, significantly stabilizing the oxidation state.N-Heterocyclic Carbenes (NHCs) mdpi.com

Integration with Advanced Characterization Techniques for In Situ Studies

To fully understand the properties and reaction mechanisms of gold compounds, researchers are increasingly turning to advanced characterization techniques that allow for in situ or operando analysis. These methods provide insights into dynamic processes as they occur, which is invaluable for studying catalysis, electrochemical processes, and interactions with biological systems. rsc.org4tu.nl

Traditional surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) are powerful for determining the elemental and chemical states of a material's surface. rsc.org However, their requirement for ultra-high vacuum conditions makes studying liquid-solid interfaces challenging. rsc.org Recent advancements have led to the development of in situ XPS cells that allow for analysis to be performed simultaneously with electrochemical measurements, providing direct information on how applied potentials affect the material's surface. rsc.org

Other advanced in situ methods include:

In Situ Electrochemical Analysis: Facile electrochemical techniques can be used to characterize gold nanoparticles on electrode surfaces in real-time. researchgate.netrsc.org Methods such as lead underpotential deposition (UPD) combined with anodic stripping can determine properties like average particle size and number density without removing the sample from its environment. researchgate.netrsc.org

Operando X-ray Characterization: These techniques are essential for monitoring structural changes and charge transfer processes at interfaces under realistic operating conditions. 4tu.nl This is particularly relevant for understanding how a gold-based catalyst or electrode material evolves during a chemical reaction. 4tu.nl

The integration of these advanced methods is crucial for moving beyond static pictures of gold complexes and toward a comprehensive understanding of their function and reactivity in real-world applications.

Q & A

Q. How can researchers improve the reproducibility of catalytic data when using this compound(III) complexes?

  • Methodological Answer :
  • Publish detailed protocols via platforms like *Protocols.io *, including raw data (e.g., TEM micrographs, XRD patterns).
  • Collaborate with third-party labs for interlaboratory validation.
  • Use machine learning tools to identify critical variables (e.g., stirring rate, humidity) that influence outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.